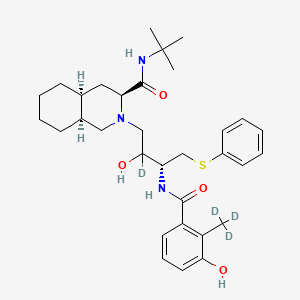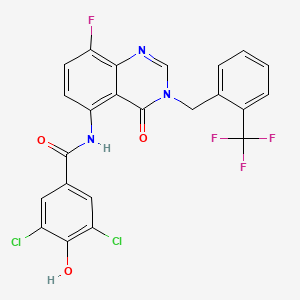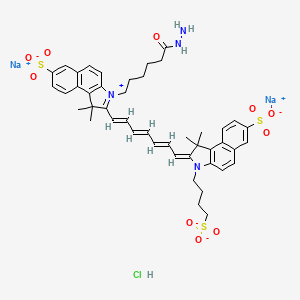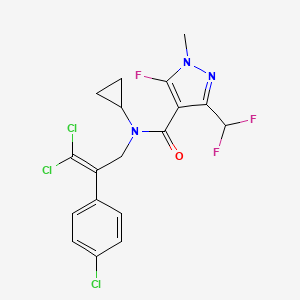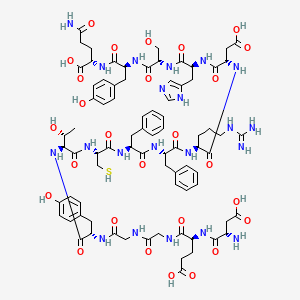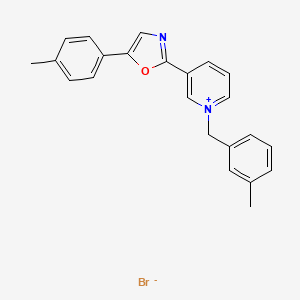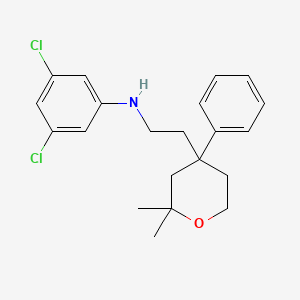
Icmt-IN-34
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Icmt-IN-34 is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins. ICMT plays a crucial role in the final step of the prenylation process, which is essential for the proper localization and function of several oncogenic proteins, including members of the Ras family .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
The industrial production of Icmt-IN-34 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product. The compound is then purified using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Icmt-IN-34 primarily undergoes inhibition reactions with ICMT. It does not typically participate in oxidation, reduction, or substitution reactions under standard laboratory conditions .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as methylating agents and tetrahydropyranyl derivatives. The reaction conditions include controlled temperatures and the use of specific solvents to facilitate the methylation process .
Major Products Formed
The major product formed from the synthesis of this compound is the inhibitor itself, which is characterized by its high potency against ICMT with an IC50 value of 0.17 μM .
Scientific Research Applications
Icmt-IN-34 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Icmt-IN-34 exerts its effects by inhibiting the activity of ICMT, an enzyme responsible for the methylation of the carboxylic acid of the protein terminal isoprenylated cysteine residue. This inhibition disrupts the proper localization and function of prenylated proteins, including members of the Ras family, which are critical for cell proliferation and survival . The molecular targets and pathways involved include the Ras signaling pathway, which is implicated in various types of cancers .
Comparison with Similar Compounds
Similar Compounds
Cysmethynil: Another ICMT inhibitor identified through high-throughput screening.
Indole-based ICMT inhibitors: Developed by optimizing cysmethynil, these compounds exhibit varying degrees of potency and selectivity against ICMT.
Uniqueness of Icmt-IN-34
This compound is unique due to its high potency (IC50 = 0.17 μM) and specificity for ICMT. Its chemical structure, which includes methylated tetrahydropyranyl derivatives, distinguishes it from other ICMT inhibitors . Additionally, its effectiveness in inhibiting the post-translational modification of oncogenic proteins makes it a valuable tool in cancer research and drug development .
Properties
Molecular Formula |
C21H25Cl2NO |
|---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
3,5-dichloro-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]aniline |
InChI |
InChI=1S/C21H25Cl2NO/c1-20(2)15-21(9-11-25-20,16-6-4-3-5-7-16)8-10-24-19-13-17(22)12-18(23)14-19/h3-7,12-14,24H,8-11,15H2,1-2H3 |
InChI Key |
YPVBILGUWVNBPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCNC2=CC(=CC(=C2)Cl)Cl)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-[2-chloro-3-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]phenoxy]-5-oxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indole-5-carbonyl]phosphonic acid;azane](/img/structure/B12375429.png)
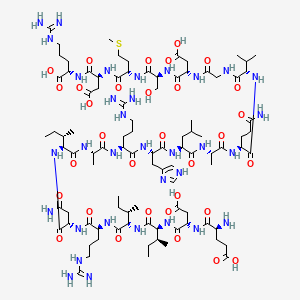
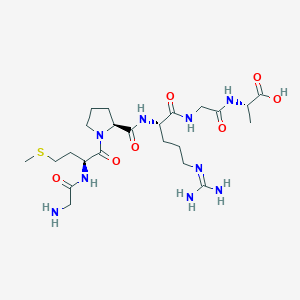
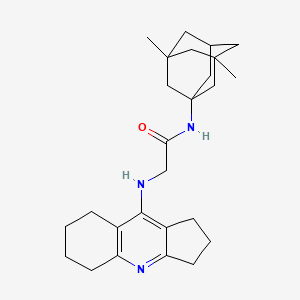
![N-[6-[[(7E,11Z,23E)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12375461.png)
![(3S,4S)-4-[[(2S)-1-[[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]-[(2S)-2-[[(2S)-2-(3-methylbutanoylamino)-3-phenylpropanoyl]amino]hexanoyl]amino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B12375465.png)
![2-amino-5-[4-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-2-methylphenyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B12375468.png)
![1-[[2-(4-Cyano-3,5-dicyclopropylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B12375474.png)
